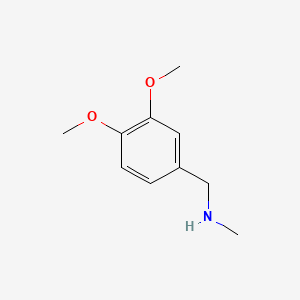

(3,4-Dimethoxybenzyl)methylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-8-4-5-9(12-2)10(6-8)13-3/h4-6,11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQODFBIAQVJQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343783 | |

| Record name | (3,4-Dimethoxybenzyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63-64-9 | |

| Record name | (3,4-Dimethoxybenzyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxy-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of (3,4-Dimethoxybenzyl)methylamine: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of Key Synthetic Pathways, Mechanistic Insights, and Practical Considerations for the Preparation of a Versatile Pharmaceutical Intermediate.

Introduction

(3,4-Dimethoxybenzyl)methylamine is a valuable secondary amine that serves as a key building block in the synthesis of numerous pharmaceutical compounds and other fine chemicals. Its structural motif, featuring a dimethoxy-substituted benzene ring, is present in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and process development. This technical guide provides a detailed overview of the most common and effective synthetic routes to this compound, offering in-depth analysis of the underlying chemical principles, step-by-step experimental protocols, and a comparative evaluation of the different methodologies.

Core Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and limitations. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. This guide will focus on three primary and field-proven synthetic strategies:

-

Reductive Amination of 3,4-Dimethoxybenzaldehyde

-

Reduction of N-Methyl-3,4-dimethoxybenzamide

-

Reductive Alkylation of Methylamine with 3,4-Dimethoxyphenylacetonitrile

Pathway 1: Reductive Amination of 3,4-Dimethoxybenzaldehyde

Reductive amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction combines the formation of an imine or iminium ion from an aldehyde or ketone and an amine, with a subsequent reduction to the corresponding amine.[2] For the synthesis of this compound, this pathway commences with the reaction of 3,4-dimethoxybenzaldehyde with methylamine, followed by in-situ reduction.

Mechanism and Rationale

The reaction proceeds in two key stages. First, the nucleophilic methylamine attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an N-methylimine. The choice of a mild reducing agent is crucial to selectively reduce the imine in the presence of the starting aldehyde. Sodium borohydride (NaBH₄) is a commonly employed and cost-effective reducing agent for this transformation.[2][3][4][5] The reaction is often carried out in a protic solvent like methanol, which facilitates both imine formation and the reduction step.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via reductive amination:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in methanol.

-

Amine Addition: To the stirred solution, add a 40% aqueous solution of methylamine (1.2 equivalents) dropwise at room temperature.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 20°C.

-

Reaction Completion and Quenching: After the addition of sodium borohydride is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Workflow Diagram

Caption: Reductive Amination Workflow.

Pathway 2: Reduction of N-Methyl-3,4-dimethoxybenzamide

Another robust method for the synthesis of amines involves the reduction of amides. This two-step pathway first requires the preparation of N-methyl-3,4-dimethoxybenzamide from 3,4-dimethoxybenzoic acid, followed by its reduction to the target amine.

Step 1: Synthesis of N-Methyl-3,4-dimethoxybenzamide

The formation of the amide precursor can be achieved by activating the carboxylic acid group of 3,4-dimethoxybenzoic acid, followed by reaction with methylamine. Common activating agents include thionyl chloride (SOCl₂) to form the acid chloride, or coupling reagents like dicyclohexylcarbodiimide (DCC).

Protocol for Amide Formation (via Acid Chloride):

-

Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (1.2 equivalents) to 3,4-dimethoxybenzoic acid (1 equivalent) and heat the mixture at reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution in an ice bath and add a solution of methylamine (2.5 equivalents) in the same solvent dropwise.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude N-methyl-3,4-dimethoxybenzamide, which can be purified by recrystallization.

Step 2: Reduction of the Amide

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines.[6] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Protocol for Amide Reduction:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Amide Addition: Dissolve N-methyl-3,4-dimethoxybenzamide (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction by TLC.

-

Quenching (Fieser Work-up): Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used.[6]

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the product by vacuum distillation.

Workflow Diagram

Caption: Amide Reduction Workflow.

Pathway 3: Synthesis from 3,4-Dimethoxyphenylacetonitrile

This pathway involves the catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile in the presence of methylamine. This method is particularly useful when the nitrile is a readily available starting material.

Mechanism and Rationale

The reaction is believed to proceed through the initial reduction of the nitrile to the corresponding primary amine, 3,4-dimethoxyphenethylamine. This primary amine can then undergo reductive amination with any unreacted starting material or with an imine formed in situ. By conducting the hydrogenation in the presence of methylamine, the formation of the desired secondary amine is favored. A variety of catalysts can be employed, with palladium on carbon (Pd/C) or Raney nickel being common choices.[7]

Experimental Protocol

The following is a general procedure for the synthesis via nitrile hydrogenation:

-

Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), charge 3,4-dimethoxyphenylacetonitrile (1 equivalent), a suitable solvent such as ethanol or methanol, methylamine (as a solution in the solvent or as a condensed gas, 2-5 equivalents), and a hydrogenation catalyst (e.g., 5-10% Pd/C, 5-10 wt%).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to a specified temperature (e.g., 50-80°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake.

-

Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the solvent.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess methylamine. The resulting crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Workflow Diagram

Caption: Nitrile Reduction Workflow.

Comparative Analysis of Synthesis Pathways

Each of the described pathways offers a viable route to this compound. The selection of the most appropriate method depends on a careful consideration of several factors, which are summarized in the table below.

| Parameter | Reductive Amination | Amide Reduction | Nitrile Reduction |

| Starting Materials | 3,4-Dimethoxybenzaldehyde, Methylamine | 3,4-Dimethoxybenzoic Acid, Methylamine | 3,4-Dimethoxyphenylacetonitrile, Methylamine |

| Key Reagents | Sodium Borohydride | Thionyl Chloride, Lithium Aluminum Hydride | Hydrogen Gas, Pd/C or Raney Nickel |

| Reaction Conditions | Mild (room temperature to moderate heating) | Can involve harsh reagents (SOCl₂) and highly reactive hydrides (LiAlH₄) | Requires high-pressure hydrogenation equipment |

| Typical Yields | Good to Excellent | Good to Excellent | Good |

| Scalability | Generally good | Can be challenging due to the use of LiAlH₄ | Well-suited for large-scale production |

| Safety Considerations | Use of borohydrides requires care. | Thionyl chloride is corrosive and toxic. LiAlH₄ is highly pyrophoric. | Hydrogen gas is flammable and requires specialized equipment. |

| Waste Products | Borate salts | Sulfur dioxide (from SOCl₂), aluminum salts | Minimal, catalyst is recyclable |

Conclusion

The synthesis of this compound can be successfully accomplished through several well-established methods. Reductive amination of 3,4-dimethoxybenzaldehyde offers a direct and often high-yielding route under relatively mild conditions. The reduction of the corresponding amide, while a two-step process involving potent reagents, is a reliable alternative. For large-scale industrial applications, the catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile presents an attractive option due to its atom economy and the use of recyclable catalysts. The choice of the optimal synthetic pathway will ultimately be guided by the specific requirements of the research or production campaign, including cost, scale, safety, and available equipment. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to make informed decisions in the synthesis of this important chemical intermediate.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 4. scispace.com [scispace.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google Patents [patents.google.com]

(3,4-Dimethoxybenzyl)methylamine: A Technical Guide to its Putative Mechanism of Action in Biological Systems

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-Dimethoxybenzyl)methylamine is a substituted benzylamine whose biological activity and mechanism of action are not extensively documented in publicly available literature. However, its structural similarity to known monoaminergic modulators provides a strong foundation for a hypothesized interaction with serotonin, dopamine, and adrenergic receptors. This guide synthesizes the available structure-activity relationship (SAR) data for analogous compounds to propose a putative mechanism of action for this compound. We postulate that this compound is likely to exhibit affinity for 5-HT2A, D2-like, and α2-adrenergic receptors, potentially acting as an agonist or antagonist. This document provides a comprehensive experimental framework to systematically investigate this hypothesis, including detailed protocols for receptor binding and functional cell-based assays. The insights and methodologies presented herein are intended to empower researchers to elucidate the pharmacological profile of this and structurally related molecules, thereby accelerating drug discovery and development efforts.

Introduction: Unveiling a Potential Monoaminergic Modulator

The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of methoxy groups and an N-methyl substituent, as seen in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. Based on the well-established pharmacology of structurally related phenethylamines and benzylamines, a compelling hypothesis emerges: this compound likely functions as a modulator of monoamine neurotransmitter systems.

This guide puts forth a scientifically grounded, albeit putative, mechanism of action for this compound, centered on its potential interactions with key G-protein coupled receptors (GPCRs) within the serotonergic, dopaminergic, and adrenergic systems. We will first delve into the structure-activity relationships that inform this hypothesis and then provide a detailed, actionable roadmap for its experimental validation.

A Postulated Mechanism of Action: Insights from Structure-Activity Relationships

The pharmacological activity of this compound can be inferred by dissecting its structure into key components and examining the known effects of these moieties in analogous compounds.

The Benzylamine Core and Monoaminergic Activity

The benzylamine structure is a known pharmacophore for monoamine receptors and transporters. The presence of an amine nitrogen is crucial for interaction with the acidic residues within the binding pockets of these receptors.

The Influence of 3,4-Dimethoxy Substitution

The 3,4-dimethoxy substitution pattern on the phenyl ring is a common feature in many psychoactive phenethylamines and is known to confer affinity for serotonin 5-HT2A receptors. While the SAR for dimethoxy-substituted benzylamines is less defined, it is reasonable to extrapolate that this substitution pattern will likely direct the molecule towards monoaminergic targets. For instance, in the phenethylamine series, dimethoxy substitution is a key determinant of 5-HT2A receptor affinity and agonist activity.[1]

The Role of N-Methylation

N-alkylation of benzylamines and related compounds can have varied effects on receptor affinity and selectivity. In some cases, N-methylation can enhance affinity for certain receptors. For example, N-aralkyl substitution has been shown to increase the affinity of adrenergic drugs for the alpha-adrenoceptor.[2][3] Conversely, in other series, it may decrease affinity or alter the agonist/antagonist profile. The precise impact of the N-methyl group in this compound on its receptor interaction profile remains to be experimentally determined.

Based on these structural considerations, we hypothesize that this compound interacts with one or more of the following monoamine receptors:

-

Serotonin 5-HT2A Receptors (Gq-coupled): Given the prevalence of dimethoxy-substituted compounds as 5-HT2A ligands.[1]

-

Dopamine D2-like Receptors (Gi/o-coupled): As many benzylamine derivatives show affinity for dopamine receptors.

-

Alpha-2 Adrenergic Receptors (Gi/o-coupled): Due to the structural resemblance to known α2-adrenergic ligands.

The following sections outline a comprehensive experimental strategy to test this hypothesis.

Experimental Validation of the Hypothesized Mechanism

To systematically investigate the proposed mechanism of action, a tiered approach is recommended, beginning with receptor binding assays to determine affinity, followed by functional assays to elucidate the nature of the interaction (agonist, antagonist, or inverse agonist).

Tier 1: Determining Receptor Binding Affinity

The initial step is to perform radioligand binding assays to quantify the affinity of this compound for a panel of monoamine receptors.

Table 1: Proposed Receptor Binding Assay Panel

| Target Receptor | Radioligand | Tissue/Cell Source | Non-specific Ligand |

| Serotonin 5-HT2A | [³H]Ketanserin | Rat frontal cortex membranes or cells expressing recombinant human 5-HT2A receptors | Mianserin (10 µM) |

| Dopamine D2 | [³H]Spiperone | Rat striatal membranes or cells expressing recombinant human D2 receptors | Haloperidol (10 µM) |

| Alpha-2 Adrenergic | [³H]Rauwolscine | Rat cerebral cortex membranes or cells expressing recombinant human α2A receptors | Phentolamine (10 µM) |

This protocol provides a general framework that should be optimized for each specific receptor target.

-

Membrane Preparation:

-

Homogenize the appropriate tissue (e.g., rat frontal cortex for 5-HT2A) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known non-specific ligand (see Table 1).

-

Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Tier 2: Characterizing Functional Activity

Once binding affinity has been established, the next step is to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors. This is achieved through cell-based functional assays that measure the downstream signaling events associated with receptor activation.

Activation of Gq-coupled receptors leads to an increase in intracellular calcium levels.

-

Cell Culture and Plating:

-

Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate media.

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

-

Compound Addition and Measurement:

-

Use a fluorescence plate reader with kinetic reading capabilities to measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.

-

To test for antagonist activity, pre-incubate the cells with this compound before adding a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline.

-

For agonist activity, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

-

For antagonist activity, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50.

-

Activation of Gi/o-coupled receptors inhibits the production of cyclic AMP (cAMP).

-

Cell Culture and Plating:

-

Culture a cell line stably expressing the human D2 or α2A-adrenergic receptor in appropriate media.

-

Plate the cells in a suitable assay plate.

-

-

Assay Procedure:

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with a cAMP-inducing agent, such as forskolin, to elevate intracellular cAMP levels.

-

Lyse the cells and measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

-

For agonist activity, plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 and Emax.

-

To test for antagonist activity, co-incubate the cells with a known agonist and varying concentrations of this compound and measure the reversal of the agonist-induced inhibition of cAMP production.

-

Visualizing the Proposed Signaling Pathways

The following diagrams illustrate the hypothesized downstream signaling cascades that would be initiated upon the interaction of this compound with its putative receptor targets.

Caption: Hypothesized Gq-coupled signaling pathway for this compound at the 5-HT2A receptor.

Caption: Hypothesized Gi/o-coupled signaling pathway for this compound at D2 or α2-adrenergic receptors.

Conclusion and Future Directions

This technical guide provides a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. By leveraging structure-activity relationships of analogous compounds, we have proposed a plausible interaction with monoamine receptors, specifically the 5-HT2A, D2-like, and α2-adrenergic receptors. The detailed experimental protocols outlined herein offer a clear path for researchers to systematically test this hypothesis, from initial binding affinity determination to the characterization of functional activity and downstream signaling.

Successful execution of these studies will not only illuminate the pharmacological profile of this compound but will also contribute valuable knowledge to the broader understanding of how structural modifications to the benzylamine scaffold influence monoaminergic receptor interactions. Further investigations could also explore potential interactions with monoamine transporters (SERT, DAT, NET) and other receptor families to build a more complete picture of this compound's biological activity. The data generated from this proposed research plan will be instrumental in determining the potential therapeutic applications or toxicological liabilities of this compound and will guide the future design of novel, selective monoaminergic modulators.

References

- 1. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Guide to the Spectroscopic Characterization of (3,4-Dimethoxybenzyl)methylamine

Prepared by: Senior Application Scientist

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound (3,4-Dimethoxybenzyl)methylamine. Designed for researchers, scientists, and professionals in drug development, this document offers not only raw data but also expert interpretation, causality behind spectral features, and validated experimental protocols to ensure robust and reliable structural elucidation.

Introduction: The Molecular Identity

This compound, with the molecular formula C₁₀H₁₅NO₂, is a substituted benzylamine that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its structure combines a dimethoxy-substituted aromatic ring with a methylamino group, features that impart specific chemical properties and are readily identifiable through modern spectroscopic techniques. Accurate structural confirmation and purity assessment are paramount for its application in any research or development pipeline. This guide establishes a self-validating framework for the complete spectroscopic identification of this molecule.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[2]

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers, and their proximity to other protons. The electron-donating methoxy groups and the electron-withdrawing amine function create a distinct pattern of chemical shifts for the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~ 6.85 | d (J ≈ 8.0 Hz) | 1H | Ar-H (C5-H) | Ortho-coupled to C6-H. Shielded by the para-methoxy group. |

| ~ 6.80 | dd (J ≈ 8.0, 2.0 Hz) | 1H | Ar-H (C6-H) | Ortho-coupled to C5-H and meta-coupled to C2-H. |

| ~ 6.75 | d (J ≈ 2.0 Hz) | 1H | Ar-H (C2-H) | Meta-coupled to C6-H. Deshielded relative to a simple benzene ring due to proximity to the benzyl group. |

| ~ 3.88 | s | 6H | 2 x -OCH₃ | Singlet peaks due to two chemically equivalent methoxy groups. Their downfield shift is characteristic of protons on carbons bonded to oxygen. |

| ~ 3.70 | s | 2H | Ar-CH₂ -N | Benzylic protons, appear as a singlet as there are no adjacent protons to couple with. Deshielded by the adjacent aromatic ring and nitrogen. |

| ~ 2.45 | s | 3H | N-CH₃ | Singlet peak for the methyl group attached to the nitrogen. |

| ~ 1.50 | br s | 1H | N-H | A broad singlet, characteristic of an amine proton, which can undergo exchange. Its chemical shift is concentration and solvent dependent. |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary slightly.

The ¹H NMR spectrum is interpreted based on fundamental principles of chemical shift, integration, and spin-spin coupling.[3][4]

-

Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment. The aromatic protons (6.7-6.9 ppm) are downfield due to the ring current effect. The methoxy protons (~3.88 ppm) are deshielded by the adjacent electronegative oxygen atom.[5]

-

Integration: The area under each signal is proportional to the number of protons it represents, confirming the assignments (e.g., 6H for the two methoxy groups).[4]

-

Multiplicity (Splitting): The splitting pattern is governed by the n+1 rule, where 'n' is the number of neighboring, non-equivalent protons.[3][6] The aromatic protons exhibit doublet and doublet of doublets patterns due to ortho and meta coupling. The aliphatic protons appear as singlets because they have no adjacent proton neighbors.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32 scans for good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule, offering direct insight into the carbon framework.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~ 149.0 | C 4-O | Aromatic carbon attached to an oxygen atom. Highly deshielded. |

| ~ 148.5 | C 3-O | Aromatic carbon attached to an oxygen atom. Highly deshielded. |

| ~ 132.0 | C 1 | Quaternary aromatic carbon where the benzyl group is attached. |

| ~ 120.5 | C 6 | Aromatic CH carbon. |

| ~ 112.0 | C 2 | Aromatic CH carbon. |

| ~ 111.5 | C 5 | Aromatic CH carbon. |

| ~ 56.0 | -OC H₃ | Methoxy carbons, deshielded by the attached oxygen. |

| ~ 55.5 | Ar-C H₂-N | Benzylic carbon, deshielded by the aromatic ring and nitrogen. |

| ~ 36.5 | N-C H₃ | N-methyl carbon. |

Note: Predicted values based on standard chemical shift tables and additivity rules.

Carbon chemical shifts are primarily influenced by the electronegativity of attached atoms and hybridization state.[7]

-

Aromatic Region (110-150 ppm): The carbons attached to the electronegative oxygen atoms (C3, C4) are the most deshielded and appear furthest downfield. The quaternary carbon (C1) is also downfield. The protonated aromatic carbons (C2, C5, C6) appear at higher field strengths.

-

Aliphatic Region (30-60 ppm): The methoxy carbons (~56.0 ppm) are significantly deshielded by oxygen. The benzylic carbon (~55.5 ppm) and the N-methyl carbon (~36.5 ppm) appear in their expected regions.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[8]

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |

| 3350 - 3310 | N-H Stretch | Weak-Medium | Secondary Amine (R₂NH)[9] |

| 3100 - 3000 | C-H Stretch | Medium | Aromatic C-H[10] |

| 2980 - 2850 | C-H Stretch | Medium-Strong | Aliphatic C-H (CH₃, CH₂)[11] |

| 1610 - 1585 | C=C Stretch | Medium | Aromatic Ring |

| 1520 - 1400 | C=C Stretch | Strong | Aromatic Ring |

| 1270 - 1200 | C-O Stretch | Strong | Aryl-Alkyl Ether (Asymmetric) |

| 1250 - 1020 | C-N Stretch | Medium | Aliphatic Amine[9] |

| 1050 - 1000 | C-O Stretch | Strong | Aryl-Alkyl Ether (Symmetric) |

| 900 - 675 | C-H Bend | Strong | Aromatic "Out-of-plane" (oop) Bending |

The IR spectrum provides a unique "fingerprint" for the molecule.[12]

-

N-H Stretch: A single, relatively weak peak around 3330 cm⁻¹ is a hallmark of a secondary amine, distinguishing it from primary amines which show two peaks.[9]

-

C-H Stretches: The spectrum will show distinct absorptions for aromatic C-H bonds (just above 3000 cm⁻¹) and aliphatic C-H bonds (just below 3000 cm⁻¹).

-

Aromatic Region: Strong peaks in the 1610-1400 cm⁻¹ region confirm the presence of the benzene ring.

-

C-O Ether Stretch: The presence of strong C-O stretching bands around 1250 cm⁻¹ and 1020 cm⁻¹ is definitive evidence for the two methoxy groups.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place one to two drops of neat liquid this compound directly onto the center of the ATR crystal.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: The instrument software automatically performs the background subtraction and Fourier transform to generate the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular weight of this compound is 181.11 g/mol .[1]

Table 4: Key m/z Peaks in the Mass Spectrum of this compound (EI or ESI)

| m/z (mass-to-charge) | Ion | Fragmentation Pathway |

| 181 | [M]⁺˙ or [M+H]⁺ | Molecular Ion or Protonated Molecule |

| 151 | [M - CH₂NH]⁺˙ | Loss of the methylamino methylene radical. |

| 136 | [M - CH₃NH₂]⁺˙ | α-cleavage, loss of the methylamine radical. |

| 44 | [CH₂=NHCH₃]⁺ | α-cleavage, formation of the iminium ion. |

The fragmentation of benzylamines is well-characterized.[13][14][15] Under ionization, the most common pathway is α-cleavage (cleavage of the bond adjacent to the nitrogen atom), which is driven by the stability of the resulting ions.

Figure 2: Primary α-cleavage fragmentation pathways.

The most prominent fragmentation involves the cleavage of the C-C bond between the benzyl CH₂ and the aromatic ring to form a highly stable 3,4-dimethoxybenzyl cation at m/z 151. An alternative α-cleavage can lead to the formation of the methyliminium ion at m/z 44.

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

MS Parameters (Positive Ion Mode):

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Drying Gas (N₂) Flow: 5-10 L/min.

-

Drying Gas Temperature: 250-350 °C.

-

-

Data Analysis: Identify the protonated molecule [M+H]⁺ at m/z 182. To obtain fragmentation data (MS/MS), select the m/z 182 ion as the precursor and apply collision-induced dissociation (CID) to observe the daughter fragments (e.g., m/z 151).

Integrated Spectroscopic Workflow

Figure 3: Integrated workflow for spectroscopic analysis.

Conclusion

The spectroscopic profile of this compound is distinct and fully characterizable through the integrated use of NMR, IR, and MS. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of key secondary amine, ether, and aromatic functional groups, and mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns. The data, interpretations, and protocols outlined in this guide provide a comprehensive and authoritative framework for the unambiguous identification and quality assessment of this important chemical entity.

References

- 1. 3,4-Dimethoxy-N-methylbenzylamine | C10H15NO2 | CID 592161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. emerypharma.com [emerypharma.com]

- 3. azooptics.com [azooptics.com]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IR Group Frequencies [owl.umass.edu]

- 12. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

A Technical Guide to the Pharmacological Landscape of Dimethoxybenzylamine Compounds

Abstract

Dimethoxybenzylamine derivatives represent a structurally diverse class of compounds with a wide spectrum of pharmacological activities, ranging from potent psychoactive agents to versatile synthetic intermediates for novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships, mechanisms of action, and potential therapeutic applications of key dimethoxybenzylamine isomers. We delve into the potent serotonergic activity of 2,5-dimethoxy-substituted compounds, exemplified by the NBOMe series, which are high-affinity 5-HT2A receptor agonists. In contrast, 3,4- and 2,4-dimethoxybenzylamine derivatives are explored for their roles as crucial building blocks in the synthesis of molecules with antimicrobial and anti-HIV properties, respectively. This guide synthesizes data from preclinical studies, outlines detailed experimental protocols for pharmacological evaluation, and presents a forward-looking perspective on the future of this compound class in drug discovery and development.

Introduction to Dimethoxybenzylamine Scaffolds

The dimethoxybenzylamine core structure, characterized by a benzylamine backbone with two methoxy group substituents on the phenyl ring, is a foundational scaffold in medicinal chemistry. The isomeric placement of these methoxy groups profoundly dictates the molecule's steric and electronic properties, leading to vastly different pharmacological profiles. This structural variability allows for the targeted design of molecules with specific biological activities.

-

2,5-Dimethoxy Motif: Primarily associated with potent modulation of the central nervous system, particularly the serotonergic system. This arrangement is the basis for the well-known "2C" family of phenethylamines and their highly potent N-benzyl derivatives.[1][2]

-

3,4-Dimethoxy Motif (Veratrylamine): Widely utilized as a versatile intermediate in the synthesis of a broad range of pharmaceuticals. Derivatives have been investigated for diverse bioactivities, including antimicrobial and serotonin receptor inhibitory properties.[3]

-

2,4-Dimethoxy Motif: Frequently employed as a protecting group in complex organic syntheses due to its stability and specific cleavage conditions.[4][5] Its role is critical in the construction of complex molecules, including potential anti-HIV agents.[6]

This guide will systematically dissect the pharmacology associated with these key isomeric scaffolds, providing researchers with a comprehensive understanding of their potential and the methodologies used to evaluate them.

The 2,5-Dimethoxy Motif: Potent Serotonergic Modulators (NBOMe Series)

The most pharmacologically prominent derivatives stem from the 2,5-dimethoxy substitution pattern. These compounds are structurally related to mescaline and form the basis of the 2C-X family of psychedelic phenethylamines.[7]

From 2C-X to NBOMes: A Leap in Potency

The seminal discovery that the addition of an N-(2-methoxybenzyl) group to 2,5-dimethoxyphenethylamines (the "2C" series) dramatically increases their affinity and potency at the serotonin 2A (5-HT2A) receptor led to the creation of the N-benzylphenethylamines, or "NBOMes".[1][2] For example, N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe) demonstrates a subnanomolar binding affinity for the 5-HT2A receptor, a significant increase compared to its 2C-I precursor.[1] This enhancement is a cornerstone of their potent hallucinogenic effects, which are mediated by 5-HT2A receptor activation.[1][8]

Mechanism of Action: High-Affinity Agonism at the 5-HT2A Receptor

The primary mechanism of action for the hallucinogenic effects of NBOMe compounds is their function as potent, full agonists at the 5-HT2A receptor.[2][8] The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR) predominantly expressed in the cerebral cortex. Agonist binding initiates a cascade of intracellular signaling events. Beyond their primary target, NBOMes also exhibit affinity for a range of other receptors, including other serotonin subtypes (5-HT2C), dopamine, adrenergic, and histamine receptors, which may contribute to their complex and often severe toxicological profiles.[7][9]

Signaling Pathway Activated by NBOMe Compounds

The activation of the 5-HT2A receptor by an NBOMe agonist triggers a well-defined signaling cascade. This process is fundamental to the profound perceptual and cognitive changes induced by these compounds.

Caption: 5-HT2A receptor signaling cascade upon NBOMe binding.

Pharmacokinetic and Toxicological Profile

NBOMe compounds are highly potent, with psychoactive effects reported at sub-milligram doses.[7] They are often administered sublingually or buccally to bypass first-pass metabolism, as oral administration results in weaker effects.[7] The high potency and steep dose-response curve contribute to a significant risk of overdose. Severe toxicity is a major concern, with numerous case reports detailing effects such as seizures, hyperthermia, rhabdomyolysis, vasoconstriction, and fatalities.[1][7][8] These adverse events are often linked to the intense 5-HT2A agonism and off-target receptor interactions.[1]

The 3,4-Dimethoxy Motif: Versatility in Synthesis and Emerging Bioactivities

The 3,4-dimethoxybenzylamine (veratrylamine) isomer serves as a fundamental building block in pharmaceutical synthesis. Its derivatives have been explored for a variety of therapeutic applications, demonstrating a pharmacological profile distinct from the 2,5-isomers.

Role as a Synthetic Precursor

Veratrylamine is a readily available starting material for constructing more complex molecules. For instance, N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have been designed and synthesized as potential antimicrobial agents targeting the multidrug efflux pump (MATE) in bacteria.[3] The 3,4-dimethoxyphenyl moiety is often a key pharmacophoric feature, designed to fit into hydrophobic pockets of target proteins.[3]

Investigated Pharmacological Effects

Beyond its role in synthesis, some studies have pointed to direct biological activities. 3,4-Dimethoxybenzylamine has been reported to exhibit inhibitory properties at serotonin receptors at micromolar concentrations. Furthermore, a range of synthesized derivatives have shown promising results as antimicrobial agents against various bacterial and fungal strains, including S. aureus and C. albicans.[3]

The 2,4-Dimethoxy Motif: A Key Tool in Organic Synthesis

The 2,4-dimethoxybenzyl (DMB) group is a valuable amine protecting group in multi-step organic synthesis. Its utility lies in its stability to a wide range of reagents and its susceptibility to cleavage under specific, mild acidic or oxidative conditions.[4][5]

This moiety is instrumental in the synthesis of complex pharmaceutical targets, including antibacterial nucleoside analogues and potential anti-HIV-1 agents.[10] While compounds featuring the 2,4-dimethoxybenzylamine core are not typically investigated for their direct pharmacological effects, their role as enabling tools for the creation of other bioactive molecules is of critical importance to drug development professionals.

Methodologies for Pharmacological Evaluation

To characterize the pharmacological profile of dimethoxybenzylamine derivatives, a standardized set of in vitro assays is essential. These protocols allow for the determination of binding affinity, functional potency, and mechanism of action.

Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT2A) through competitive displacement of a radiolabeled ligand.

Causality: This assay quantifies the physical interaction between the compound and the receptor. A low Ki value indicates high binding affinity. The choice of a selective radioligand, such as [³H]ketanserin for the 5-HT2A receptor, is critical for isolating the interaction of interest.

Methodology:

-

Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared and diluted in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, add:

-

Cell membrane preparation.

-

Radioligand (e.g., [³H]ketanserin at a final concentration near its Kd).

-

Test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle.

-

For non-specific binding (NSB) control wells, add a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM spiperone).

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Subtract the NSB counts from all other counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Functional Assay for 5-HT2A Receptor Activation

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound as an agonist at the 5-HT2A receptor.

Causality: This assay measures the biological response following receptor binding. The Gq-coupled nature of the 5-HT2A receptor leads to an increase in intracellular calcium upon activation. Using a calcium-sensitive fluorescent dye allows for a direct, quantifiable readout of receptor activation.

Methodology:

-

Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) into a black, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.

-

Compound Addition: Utilize a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR) to measure the baseline fluorescence.

-

Measurement: Add the test compound at various concentrations to the wells and immediately begin recording the fluorescence intensity over time (typically 2-3 minutes). A known agonist (e.g., serotonin) should be used as a positive control.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the baseline and express it as a percentage of the response to the maximal concentration of the positive control.

-

Plot the normalized response against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

-

Workflow Diagram for Compound Screening

Caption: General workflow for screening and identifying active compounds.

Data Synthesis and Future Directions

Comparative Analysis of Receptor Affinities

The pharmacological profile of dimethoxy-substituted compounds is highly dependent on their specific structure. The following table summarizes representative binding affinity data for a key compound.

| Compound | Receptor | Binding Affinity (Ki, nM) | Primary Activity | Source |

| DOBz (2,5-Dimethoxy-4-benzylamphetamine) | 5-HT2A | 0.40 | Modulator | [9] |

| 5-HT2B | 24.5 - 35.0 | Silent Antagonist | [9] | |

| 5-HT2C | 1.0 | Modulator | [9] |

This table illustrates the high affinity and selectivity of the 2,5-dimethoxy scaffold for the 5-HT2A receptor compared to other subtypes.

Emerging Therapeutic Potential and Future Directions

While the high toxicity and abuse potential of NBOMe-series compounds limit their direct therapeutic application, their utility as high-potency tools for probing the 5-HT2A receptor system is invaluable.[2] Research using these compounds continues to elucidate the role of 5-HT2A signaling in perception, cognition, and mood.

For other isomers, the future is promising:

-

3,4-Dimethoxy Derivatives: Further exploration of these scaffolds for novel antimicrobial and antifungal agents is warranted, particularly in an era of growing antibiotic resistance.[3]

-

Novel Scaffolds: The principles learned from the structure-activity relationships of dimethoxybenzylamines can be applied to the design of new chemical entities with improved safety profiles and targeted activities at GPCRs and other biological targets.

Challenges and Considerations

Researchers and drug development professionals must remain aware of the significant safety concerns associated with 2,5-dimethoxy-derived compounds. Their profound psychoactivity and toxicity necessitate stringent handling protocols and ethical considerations in research.[7][8] For all derivatives, comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in transitioning from a chemical probe to a potential therapeutic lead.

References

- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pp.bme.hu [pp.bme.hu]

- 6. 2,4-二甲氧基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,5-Dimethoxy-4-benzylamphetamine - Wikipedia [en.wikipedia.org]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

(3,4-Dimethoxybenzyl)methylamine as a precursor in organic synthesis.

An In-depth Technical Guide to (3,4-Dimethoxybenzyl)methylamine as a Precursor in Organic Synthesis

Foreword: The Strategic Value of a Privileged Precursor

In the landscape of medicinal chemistry and organic synthesis, the term "building block" often undersells the strategic importance of certain molecular starting points.[] this compound is not merely a brick; it is a cornerstone. Its structure, featuring a nucleophilic secondary amine and an electron-rich aromatic ring, is primed for elegant and efficient cyclization strategies. The two methoxy groups are not passive spectators; they are powerful activating groups, directing and facilitating key carbon-carbon bond formations that give rise to complex heterocyclic scaffolds.[2][3] This guide moves beyond a simple catalog of reactions to provide a deep, mechanistic understanding of why this precursor is so effective, focusing on the strategic choices a chemist makes when employing it to construct high-value molecules, particularly within the isoquinoline alkaloid family.[4]

Molecular Profile and Strategic Considerations

This compound, also known as N-methylveratrylamine, is a specialized amine that serves as a vital component in drug discovery.[5] Its utility is rooted in the synergistic interplay of its functional groups.

| Property | Value | Source |

| CAS Number | 63-64-9 | [5] |

| Molecular Formula | C₁₀H₁₅NO₂ | [5] |

| Molecular Weight | 181.235 g/mol | [5] |

| Appearance | Liquid | - |

| Key Features | Secondary Amine, Electron-Rich Benzene Ring | [5] |

The primary strategic value lies in the 3,4-dimethoxy substitution pattern. In electrophilic aromatic substitution reactions, these ortho/para-directing methoxy groups strongly activate the C-6 position (para to the 3-methoxy group and ortho to the 4-methoxy group), making it highly nucleophilic. This predictable regioselectivity is the foundation for the powerful ring-closing reactions discussed below.

The Pictet-Spengler Reaction: Constructing the Tetrahydroisoquinoline Core

The Pictet-Spengler reaction is a cornerstone of isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[6][7] Discovered in 1911, this reaction mimics biosynthetic pathways and remains a highly efficient method for creating the 1,2,3,4-tetrahydroisoquinoline skeleton found in numerous alkaloids.[7][8]

Mechanistic Rationale and the Role of Activation

The reaction proceeds via the formation of a Schiff base, which is then protonated under acidic conditions to generate a highly electrophilic iminium ion.[3][6] The genius of using a precursor derived from the this compound framework lies in the subsequent step: an intramolecular electrophilic aromatic substitution. The electron-donating methoxy groups enrich the aromatic ring, enabling it to attack the iminium ion and forge the critical C-C bond to close the ring.[3][9]

While highly activated rings like indoles can undergo this reaction under mild conditions, the dimethoxy-substituted phenyl ring often requires stronger acids (e.g., HCl, trifluoroacetic acid) and heat to drive the cyclization, a variant specifically known as the Pictet-Spengler tetrahydroisoquinoline synthesis.[6][10]

Caption: Workflow of the Pictet-Spengler tetrahydroisoquinoline synthesis.

Application in Natural Product Synthesis: (±)-Laudanosine

A classic application is the synthesis of laudanosine, a benzyltetrahydroisoquinoline alkaloid found in opium.[11][12] The synthesis involves the Pictet-Spengler condensation of N-methyl-3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetaldehyde. The precursor provides the "right-hand" ring of the final product, while the aldehyde provides the benzyl substituent at the C-1 position.

The Bischler-Napieralski Reaction: A Pathway to Dihydroisoquinolines

The Bischler-Napieralski reaction is another powerful tool for isoquinoline synthesis, involving the intramolecular cyclodehydration of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][13][14] This reaction typically yields a 3,4-dihydroisoquinoline, which can be subsequently reduced to a tetrahydroisoquinoline or oxidized to a fully aromatic isoquinoline.[9][13]

Mechanistic Insights and Reagent Choice

The reaction is most effective with electron-rich benzene rings, making substrates derived from the 3,4-dimethoxy framework ideal candidates.[2] The mechanism is believed to proceed through one of two pathways, often dictated by reaction conditions:

-

Nitrilium Ion Intermediate: The amide oxygen is removed by the dehydrating agent prior to cyclization, forming a highly electrophilic nitrilium ion.

-

Imine-Ester Intermediate: The Lewis acid (e.g., POCl₃) coordinates to the amide, which then cyclizes, with elimination occurring in the final step to form the imine.[13]

The choice of POCl₃ is critical; it acts as both a Lewis acid to activate the amide carbonyl and as a dehydrating agent to facilitate the removal of water.[14][15]

Caption: Key stages of the Bischler-Napieralski reaction.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthesis relies on reproducible, well-defined protocols. The following are representative procedures for key transformations.

Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative

This protocol is adapted from a reported synthesis of 6-methoxy-4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline and illustrates the use of strong acid catalysis.[16]

-

Reactant Preparation: Dissolve the starting β-arylethylamine (1.0 eq) in trifluoroacetic acid (approx. 7.5 mL per 1 g of amine) in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction Initiation: Cool the solution in an ice bath. Slowly add concentrated sulfuric acid (approx. 0.23 mL per 1 g of amine) to the cooled, stirring solution.

-

Reaction Progress: Allow the reaction to proceed for 45-60 minutes at this temperature, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Workup - Quenching: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual acid.

-

Workup - Extraction: Dissolve the residue in chloroform. Cool the solution in an ice bath and carefully basify by adding 28% aqueous ammonia until the solution is alkaline (pH > 9). Transfer to a separatory funnel.

-

Workup - Isolation: Collect the chloroform layer, wash with water, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. Purify the resulting residue by silica gel column chromatography (e.g., using a mobile phase of chloroform-methanol-aqueous ammonia) to yield the pure tetrahydroisoquinoline product.[16]

Protocol: Bischler-Napieralski Synthesis of a Dihydroisoquinoline Derivative

This protocol is a general example based on common procedures for this reaction.[2]

-

Reactant Preparation: To an oven-dried, round-bottom flask under a nitrogen atmosphere, add the N-acyl-β-arylethylamide (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) followed by phosphorus oxychloride (POCl₃) (e.g., 1:1 DCM:POCl₃ v/v). Fit the flask with a reflux condenser.

-

Reaction Conditions: Heat the resulting solution to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

Workup - Quenching: Cool the reaction mixture to room temperature and concentrate via rotary evaporation to remove the excess POCl₃ and DCM.

-

Workup - Reduction (Optional): To obtain the tetrahydroisoquinoline, dissolve the resulting residue in a solvent like methanol/water, cool to 0 °C, and carefully add a reducing agent like sodium borohydride (NaBH₄) until the reaction is complete.

-

Workup - Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., DCM or ethyl acetate), dry the organic layer, and concentrate to yield the crude product.

-

Purification: Purify the residue via silica gel column chromatography to obtain the final product.[2]

Conclusion: An Enduringly Relevant Precursor

This compound and its related phenethylamine derivatives are more than just starting materials; they are strategic assets in the synthesis of complex nitrogen-containing heterocycles. The inherent electronic properties of the dimethoxy-substituted ring provide a reliable and regioselective handle for executing powerful cyclization reactions like the Pictet-Spengler and Bischler-Napieralski syntheses. For researchers and drug development professionals, a thorough understanding of the principles governing its reactivity is essential for the rational design and efficient execution of synthetic routes toward novel, pharmacologically active agents.

References

- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chemshuttle.com [chemshuttle.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 10. The Pictet-Spengler Reaction [ebrary.net]

- 11. Laudanosine - Wikipedia [en.wikipedia.org]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 14. Bischler-Napieralski Reaction [organic-chemistry.org]

- 15. organicreactions.org [organicreactions.org]

- 16. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to 4'-Aminopropiophenone (PAPP; CAS No. 70-69-9)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4'-Aminopropiophenone (p-Aminopropiophenone, PAPP), a compound with significant toxicological properties and specialized applications. Identified by CAS number 70-69-9, PAPP is an aromatic ketone that functions as a potent pro-drug.[1][2] Its primary mechanism of action involves metabolic activation to a hydroxylamine derivative, which subsequently induces the formation of methemoglobin in the blood.[3][4] This action, which impairs the oxygen-carrying capacity of erythrocytes, is the basis for its principal use as a vertebrate pesticide for the control of invasive carnivores such as foxes, wild dogs, feral cats, and stoats.[1][3][5] Historically investigated as an antidote for cyanide poisoning, its species-selective toxicity and the availability of a direct antidote, methylene blue, make it a compound of continuing interest for researchers in toxicology, wildlife management, and pharmacology.[1][4][6] This document details its physicochemical properties, synthesis, mechanism of action, pharmacokinetics, applications, and critical safety protocols.

Chemical and Physical Properties

4'-Aminopropiophenone is a synthetic, yellow crystalline organic compound.[3][6] Its structure consists of a benzene ring substituted with an amino group and a propanoyl group at the para (1,4) positions.[7] This dual functionality as both a ketone and an aromatic amine governs its chemical reactivity and biological activity.[8][9]

| Property | Value | Source(s) |

| CAS Number | 70-69-9 | [1][9] |

| IUPAC Name | 1-(4-Aminophenyl)propan-1-one | [1][8][10] |

| Synonyms | p-Aminopropiophenone, PAPP | [1][6] |

| Molecular Formula | C₉H₁₁NO | [1][7] |

| Molar Mass | 149.19 g/mol | [1][7] |

| Physical State | Yellow crystalline powder/needles | [3][6][7] |

| Melting Point | 135-140 °C | [3][7][9] |

| Boiling Point | 305.8 °C | [3] |

| Water Solubility | 352 mg/L (at 37 °C) | [3][7] |

| Solubility | Soluble in DMSO and alcohol | [3] |

| log Kₒw | 1.25 (estimated) | [3] |

| pKa | 2.64 (estimated) | [3] |

| UV/Vis Absorption | λₘₐₓ at 310.3 nm | [3] |

| SMILES | CCC(=O)C1=CC=C(C=C1)N | [1][7][8] |

| InChIKey | FSWXOANXOQPCFF-UHFFFAOYSA-N | [1][8][10] |

Synthesis and Characterization

Synthesis Protocol

PAPP can be synthesized through various methods, with a common laboratory-scale procedure involving the reaction of an amide precursor with a strong base.[7][11]

Reaction: 2-aryloxypropanamide → 4'-Aminopropiophenone

Methodology:

-

Charge a suitable reaction vessel with 2-aryloxypropanamide (1.0 equivalent).

-

Add dimethyl sulfoxide (DMSO) as the solvent (approx. 4 mL per 1.0 mmol of substrate).[11]

-

Add powdered potassium hydroxide (1.0 equivalent).[11]

-

Heat the reaction mixture to 140 °C for a period of 3 to 8 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with a saturated brine solution.

-

Perform a liquid-liquid extraction using dichloromethane (3x).

-

Combine the organic layers and wash with saturated brine (3x) to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[11]

-

The crude product can be purified via flash column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to yield the final product.[9][11]

Analytical Characterization

The identity and purity of synthesized PAPP are confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for quantitative analysis and impurity profiling.

Exemplar HPLC Protocol for Purity Analysis:

-

Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (e.g., 50:50 v/v), with the aqueous phase pH adjusted to 3.0.[2]

-

Column: C18 stationary phase.

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 25 °C.[2]

-

Injection Volume: 20 µL.[2]

-

Sample Preparation: Dilute the sample in the mobile phase.

Core Mechanism of Action: Induction of Methemoglobinemia

The toxicity of PAPP is not direct but relies on its biotransformation into a highly active metabolite.[4][6] This process occurs primarily in the liver and culminates in a systemic impairment of oxygen transport.

Metabolic Activation to PHAPP

Following absorption, PAPP is transported to the liver where it undergoes N-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) isoenzymes (including CYP2E1, 2C series, and 3A4 in humans).[4][6][13] This biotransformation converts PAPP into its primary toxic metabolite, p-hydroxylaminopropiophenone (PHAPP) .[3][4][6] Direct administration of PAPP into the bloodstream does not induce significant methemoglobinemia, confirming that this hepatic activation is a requisite step.[4][13]

Hemoglobin Oxidation and The Erythrocyte Redox Cycle

Once formed, PHAPP enters circulation and diffuses into red blood cells (erythrocytes). Inside the erythrocyte, PHAPP initiates a potent redox cycle that rapidly oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin (MetHb).[3][4] MetHb is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.[1]

This process is exacerbated by a secondary metabolite, p-nitrosopropiophenone (PNPP).[6][13] Intraerythrocytic enzymes, utilizing NADPH as a cofactor, can reduce PNPP back to PHAPP, thereby regenerating the potent oxidizing agent and amplifying the rate of MetHb formation.[6][13] When the rate of this oxidation overwhelms the natural methemoglobin reductase system within the erythrocytes, MetHb levels rise dramatically.[6] Levels exceeding 70% are typically fatal, leading to death from respiratory failure and cardiac arrest.[4][5][6]

Pharmacokinetics and Species-Specific Metabolism

The efficacy and selective toxicity of PAPP are heavily influenced by its pharmacokinetic profile, which varies significantly across species.

Absorption, Distribution, and Excretion

PAPP is rapidly absorbed following oral administration, with peak methemoglobin formation occurring within 30 to 90 minutes in susceptible species.[6][8] The parent compound and its metabolites are excreted quickly, primarily via urine, with the majority of the dose eliminated within 24 hours.[8][13][14] This rapid clearance minimizes the risk of bioaccumulation and environmental residue.[1]

Comparative Metabolism

The key determinant of PAPP's species selectivity is the differential metabolic pathways used for its detoxification.[6][14] While carnivores are highly susceptible, other animals possess more efficient detoxification routes that convert PAPP into non-toxic or weakly toxic metabolites.

-

Rats: The primary metabolic pathway is N-acetylation , producing N-acetyl-p-aminopropiophenone, which is not a significant MetHb inducer.[6][14][15]

-

Dogs: Metabolism is dominated by ring and aliphatic hydroxylation , which are also detoxification pathways.[6][14][15] Their limited capacity for N-acetylation makes them highly vulnerable to the N-hydroxylation pathway that produces the toxic PHAPP.

-

Monkeys (and Humans): Primates utilize a combination of N-acetylation and oxidation pathways.[6][14][15] The oxidation of PAPP can lead to p-aminobenzoic acid, which is then conjugated and excreted.[14] This diverse metabolic capability confers a lower susceptibility compared to canids and felids.[6]

Applications and Uses

Primary Application: Vertebrate Pest Control

The primary modern application of PAPP is as a fast-acting and relatively humane toxin for the control of invasive predator species.[3][16] Its high toxicity in canids and felids, coupled with lower toxicity in many non-target animals like birds, makes it a valuable tool in conservation and agricultural protection programs.[1][17]

| Target Species | Bait Product Examples | Jurisdiction | Source(s) |

| Red Fox (Vulpes vulpes) | FOXECUTE® | Australia | [3][18][19] |

| Wild Dog (Canis familiaris) | DOGABAIT® | Australia | [3][19] |

| Feral Cat (Felis catus) | Curiosity® Cat Bait, PredaSTOP™ | Australia, New Zealand | [1][16][19][20] |

| Stoat (Mustela erminea) | PredaSTOP™ | New Zealand | [1][5][16][21] |

General Baiting Workflow: A typical field protocol involves strategic placement of baits to maximize uptake by the target species while minimizing non-target exposure.

Investigational Use: Cyanide Antidote